REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[O:5][C:6]=1[CH:7]=O.Cl.NO.[N:16]1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(#N)C.Cl.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[O:5][C:6]=1[C:7]#[N:16] |f:1.2|
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Name
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|
Quantity
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46.55 g
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Type
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reactant
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Smiles
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BrC=1C=C(OC1C=O)C(=O)OC
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Name
|
|
Quantity
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15.28 g
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Type
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reactant
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Smiles
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Cl.NO
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Name
|
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Quantity
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465 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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96.6 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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67.72 mL
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Type
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reactant
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Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
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Quantity
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0.75 L
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Type
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solvent
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Smiles
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Cl
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Name
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Quantity
|
0.75 L
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
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Details
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After 2.5 hours stirring the reaction mass
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was dropped in over 45 min at room temperature
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Duration
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45 min
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted again with 0.45 L of ethyl acetate
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Type
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WASH
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Details
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The organic extracts were washed with 0.45 L of 2 M HCl
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Type
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EXTRACTION
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Details
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the aqueous layer was back extracted with 0.3 L of ethyl acetate
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Type
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CONCENTRATION
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Details
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The combined organic extracts were concentrated under reduced pressure to dryness
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Type
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DISSOLUTION
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Details
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This crude material was dissolved in 100 mL of ethanol 95°
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Type
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ADDITION
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Details
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treated dropwise with 150 mL of water
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Type
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STIRRING
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Details
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under efficient stirring at 40°-45° C
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Type
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TEMPERATURE
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Details
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The resulting suspension was cooled to 0/+4° C. for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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then filtered
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Type
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CUSTOM
|
Details
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to afford
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Type
|
CUSTOM
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Details
|
after drying
|
Reaction Time |
2.5 h |
Name
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|
Type
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|
Smiles
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BrC=1C=C(OC1C#N)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |